

# Application Notes and Protocols for OICR12694

## TFA: In Vitro Assays

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### Compound of Interest

Compound Name: OICR12694 TFA

Cat. No.: B13923551

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## Introduction

OICR12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers and is a key oncogene in diffuse large B-cell lymphoma (DLBCL).[1][2] OICR12694 disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, leading to the de-repression of BCL6 target genes and subsequent inhibition of tumor cell growth.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of **OICR12694 TFA** (Trifluoroacetic acid salt).

## Data Presentation

The following tables summarize the quantitative data for OICR12694 in various in vitro assays.

Table 1: Biochemical and Cellular Activity of OICR12694

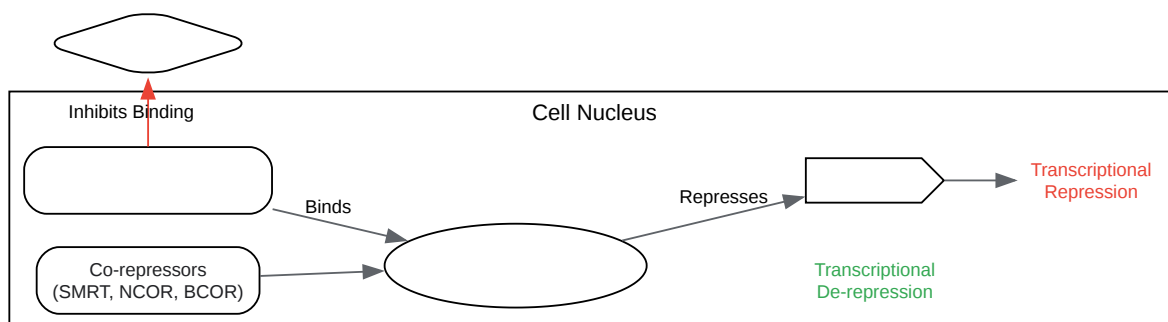
Assay Type	Assay Name	Cell Line	IC50 / KD (nM)	Reference
Biochemical	Surface Plasmon Resonance (SPR)	-	5	<a href="#">[1]</a>
Biochemical	Competitive Fluorescence Polarization (FP)	-	<10	<a href="#">[1]</a>
Cellular	BCL6 Reporter Assay	SUDHL4	<100	<a href="#">[1]</a>
Cellular	Cell Growth Inhibition	Karpas-422	92	<a href="#">[1]</a>
Cellular	Cell Growth Inhibition	SUDHL4	89	<a href="#">[1]</a>

Table 2: In Vitro Safety Profile of OICR12694

Assay Type	Target/Test	Result
CYP Inhibition	1A2, 2C8, 2C9, 2C19, 2D6, 3A4	IC50 > 10 $\mu$ M
hERG Inhibition	hERG ion channel	Minimal inhibition
Genotoxicity	Ames test	Negative
Genotoxicity	Micronucleus test	Negative

## Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of OICR12694 in inhibiting the BCL6 signaling pathway.



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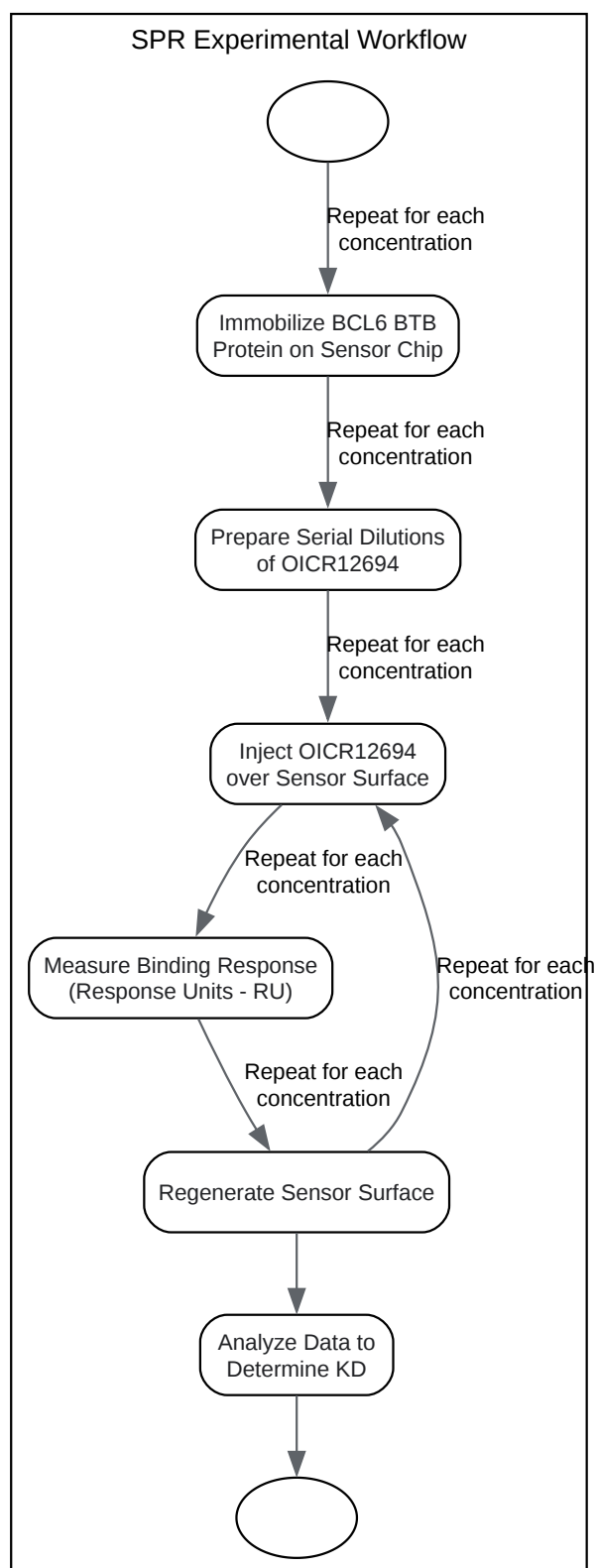
Caption: OICR12694 inhibits the BCL6 signaling pathway.

## Experimental Protocols

### BCL6 BTB Domain Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes the determination of the binding affinity of OICR12694 to the BCL6 BTB domain using SPR.

Workflow Diagram:



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Caption: Workflow for the SPR-based BCL6 binding assay.

**Materials:**

- Recombinant human BCL6 BTB domain protein
- **OICR12694 TFA**
- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- Amine coupling kit
- Running buffer (e.g., HBS-EP+)
- Regeneration solution

**Procedure:**

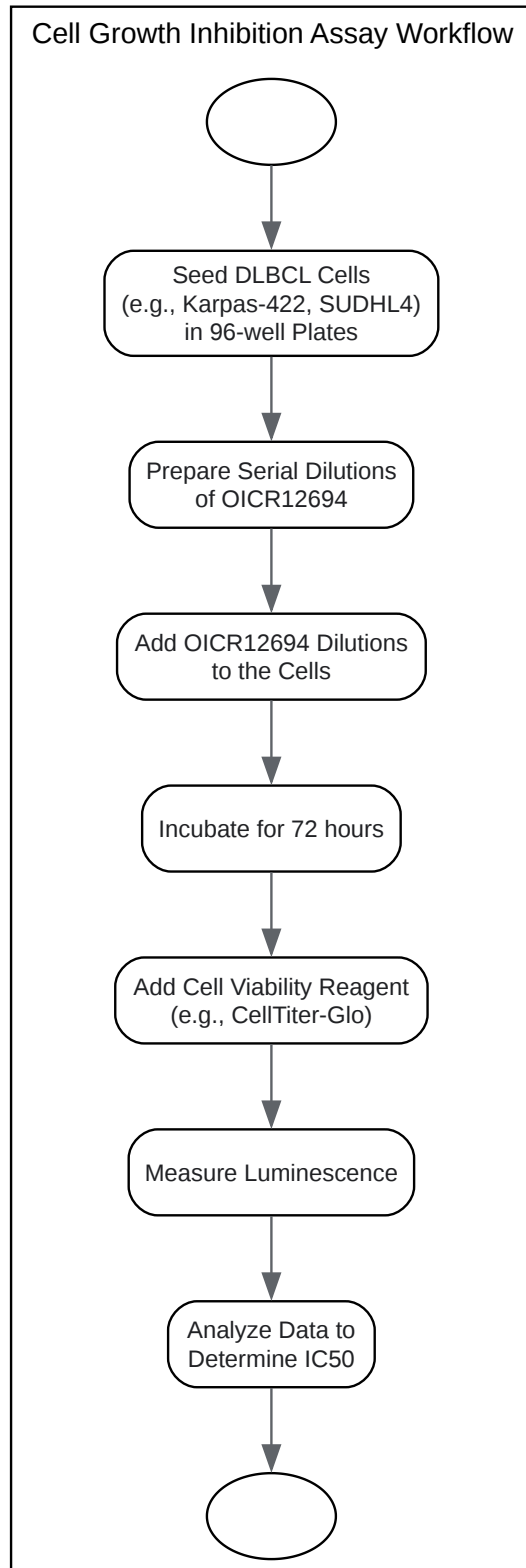
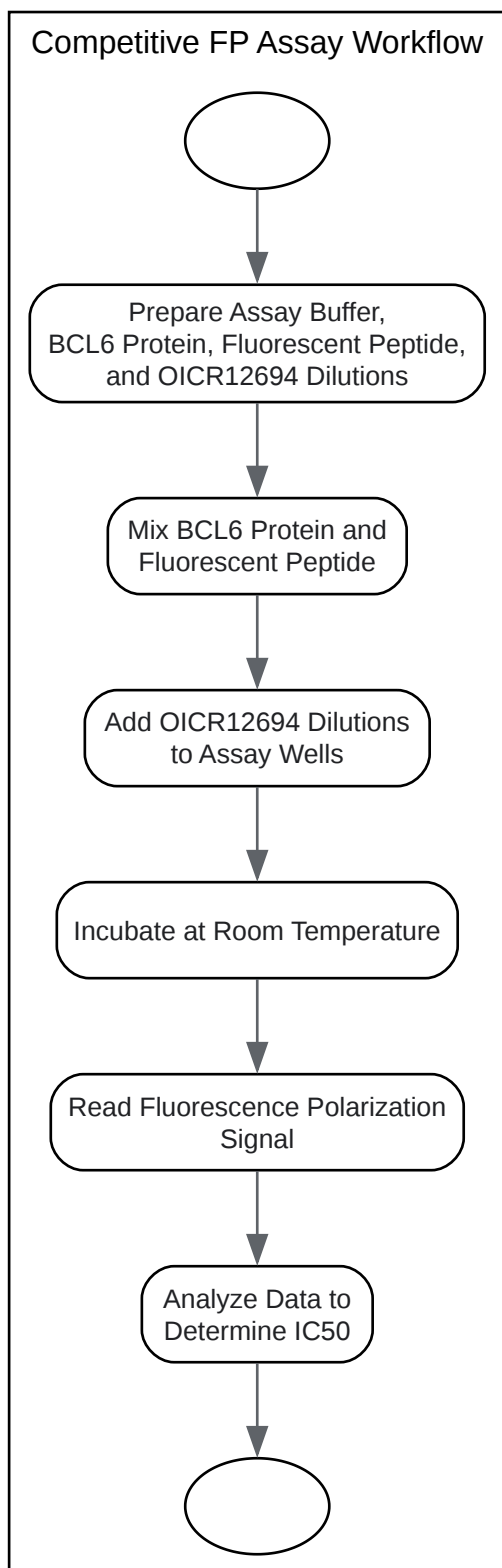
- Immobilization of BCL6 BTB:
  - Activate the sensor chip surface using the amine coupling kit according to the manufacturer's instructions.
  - Immobilize the BCL6 BTB protein to the desired level on the sensor chip surface.
  - Deactivate any remaining active esters.
- Binding Analysis:
  - Prepare a series of dilutions of OICR12694 in running buffer.
  - Inject the OICR12694 solutions over the sensor surface at a constant flow rate.
  - Monitor the association and dissociation phases.
  - After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound compound.
- Data Analysis:

- Subtract the reference surface signal from the active surface signal.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of OICR12694 to displace a fluorescently labeled peptide derived from a BCL6 co-repressor from the BCL6 BTB domain.

Workflow Diagram:



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## References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BCL6 inhibition: a promising approach to prevent germinal center-driven allo-immune responses [frontiersin.org]
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